1-Amino-5-fluoronaphthalene
Overview
Description
1-Amino-5-fluoronaphthalene is an organic compound with the molecular formula C10H8FN. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a fluorine atom is attached to the fifth carbon of the naphthalene ring.
Preparation Methods
1-Amino-5-fluoronaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps :
Diazotization: 1-naphthylamine is treated with a strong acid (such as hydrochloric acid) and a nitrite source (such as sodium nitrite) to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom at the desired position.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Chemical Reactions Analysis
1-Amino-5-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Amino-5-fluoronaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-amino-5-fluoronaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting biological pathways and enzyme activities .
Comparison with Similar Compounds
1-Amino-5-fluoronaphthalene can be compared with other similar compounds, such as:
1-Amino-5-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine. Chlorine has different electronic and steric properties compared to fluorine.
1-Amino-5-bromonaphthalene: Contains a bromine atom, which is larger and more polarizable than fluorine, leading to different reactivity and applications.
1-Amino-5-iodonaphthalene: Iodine is even larger and more reactive, making this compound suitable for different types of chemical transformations.
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-fluoronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJVHWHFGGSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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